molecular formula C12H15ClNO3PS B12678741 Phosphorothioic acid, O-((4-chlorophenyl)cyanomethyl) O,O-diethyl ester CAS No. 84704-01-8

Phosphorothioic acid, O-((4-chlorophenyl)cyanomethyl) O,O-diethyl ester

Cat. No.: B12678741
CAS No.: 84704-01-8
M. Wt: 319.74 g/mol
InChI Key: XXOWSONEYSKCKI-UHFFFAOYSA-N
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Description

Phosphorothioic acid, O-((4-chlorophenyl)cyanomethyl) O,O-diethyl ester is an organophosphate compound known for its use as an insecticide. It is a pale yellow to amber liquid with a garlic-like odor . This compound is primarily used in agriculture to control pests on various crops, including cotton and vegetables .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphorothioic acid, O-((4-chlorophenyl)cyanomethyl) O,O-diethyl ester can be synthesized through a multi-step process. One common method involves the reaction of phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 4-chloro-2-cyanomethylphenol . The reaction conditions typically require controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed under controlled conditions. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for agricultural use .

Chemical Reactions Analysis

Types of Reactions

Phosphorothioic acid, O-((4-chlorophenyl)cyanomethyl) O,O-diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphorothioate derivatives, which have different applications in agriculture and industry .

Scientific Research Applications

Phosphorothioic acid, O-((4-chlorophenyl)cyanomethyl) O,O-diethyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new compounds.

    Biology: Researchers use it to investigate its effects on insect physiology and behavior.

    Medicine: Studies are conducted to understand its potential toxicity and effects on human health.

    Industry: It is used in the development of new insecticides and pest control methods.

Mechanism of Action

The mechanism of action of phosphorothioic acid, O-((4-chlorophenyl)cyanomethyl) O,O-diethyl ester involves the inhibition of the acetylcholinesterase enzyme. This enzyme is crucial for the breakdown of acetylcholine, a neurotransmitter. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system in insects, ultimately resulting in their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphorothioic acid, O-((4-chlorophenyl)cyanomethyl) O,O-diethyl ester is unique due to its specific molecular structure, which provides it with distinct chemical properties and biological activity. Its effectiveness as an insecticide and its ability to inhibit acetylcholinesterase make it a valuable compound in pest control .

Properties

CAS No.

84704-01-8

Molecular Formula

C12H15ClNO3PS

Molecular Weight

319.74 g/mol

IUPAC Name

2-(4-chlorophenyl)-2-diethoxyphosphinothioyloxyacetonitrile

InChI

InChI=1S/C12H15ClNO3PS/c1-3-15-18(19,16-4-2)17-12(9-14)10-5-7-11(13)8-6-10/h5-8,12H,3-4H2,1-2H3

InChI Key

XXOWSONEYSKCKI-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(OCC)OC(C#N)C1=CC=C(C=C1)Cl

Origin of Product

United States

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